molecular formula C16H15NO3S B5809848 ethyl 4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzoate

ethyl 4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzoate

Cat. No.: B5809848
M. Wt: 301.4 g/mol
InChI Key: WMSBTFCMDWUYAZ-MDZDMXLPSA-N
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Description

Preparation Methods

The synthesis of ethyl 4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzoate typically involves a multi-step process. One common method starts with the esterification of 4-aminobenzoic acid to form ethyl 4-aminobenzoate. This intermediate is then subjected to a coupling reaction with 3-oxo-3-thiophen-2-ylprop-1-enylamine under specific conditions to yield the final product . Industrial production methods often employ continuous-flow synthesis techniques to optimize reaction times and yields .

Chemical Reactions Analysis

Ethyl 4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of ethyl 4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzoate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Ethyl 4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-2-20-16(19)12-5-7-13(8-6-12)17-10-9-14(18)15-4-3-11-21-15/h3-11,17H,2H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSBTFCMDWUYAZ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/C=C/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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